molecular formula C18H44O8Si3 B575626 Dimethyl-bis(2-triethoxysilylethoxy)silane CAS No. 195158-81-7

Dimethyl-bis(2-triethoxysilylethoxy)silane

Cat. No.: B575626
CAS No.: 195158-81-7
M. Wt: 472.797
InChI Key: UGUPIRDXTCBLEQ-UHFFFAOYSA-N
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Description

Dimethyl-bis(2-triethoxysilylethoxy)silane is a silicon-based compound with the molecular formula C14H34O6Si3. It is a member of the organosilicon family, which is known for its versatility and wide range of applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly notable for its unique structure, which includes two triethoxysilylethoxy groups attached to a dimethylsilane core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl-bis(2-triethoxysilylethoxy)silane typically involves the reaction of dimethylchlorosilane with 2-(triethoxysilyl)ethanol in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the 2-(triethoxysilyl)ethanol attacks the silicon atom of the dimethylchlorosilane, resulting in the formation of the desired product and the release of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as copper or platinum, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-bis(2-triethoxysilylethoxy)silane undergoes various types of chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols and ethanol.

    Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, resulting in the formation of polysiloxanes.

    Substitution: The ethoxy groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Water or moisture, often catalyzed by acids or bases.

    Condensation: Catalyzed by acids or bases, often conducted at elevated temperatures.

    Substitution: Nucleophiles such as amines or alcohols, typically in the presence of a base like triethylamine.

Major Products Formed

    Hydrolysis: Silanols and ethanol.

    Condensation: Polysiloxanes.

    Substitution: Various substituted silanes, depending on the nucleophile used.

Scientific Research Applications

Dimethyl-bis(2-triethoxysilylethoxy)silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and polysiloxanes.

    Biology: Employed in the modification of surfaces for biological assays and the immobilization of biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a component of medical devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants, as well as in the fabrication of electronic components.

Mechanism of Action

The mechanism of action of dimethyl-bis(2-triethoxysilylethoxy)silane primarily involves its ability to undergo hydrolysis and condensation reactions. The hydrolysis of the ethoxy groups leads to the formation of silanols, which can further condense to form siloxane bonds. These reactions enable the compound to form stable, cross-linked networks, making it useful in various applications, such as coatings and adhesives.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl[bis(tetradecyloxy)]silane
  • Tetrakis(dimethylsiloxy)silane
  • (1,1-Dimethyl-2-propynyl)oxy trimethylsilane

Uniqueness

Dimethyl-bis(2-triethoxysilylethoxy)silane is unique due to its specific structure, which includes two triethoxysilylethoxy groups attached to a dimethylsilane core. This structure imparts distinct properties, such as enhanced reactivity towards hydrolysis and condensation reactions, making it particularly useful in applications requiring the formation of stable, cross-linked networks.

Properties

IUPAC Name

dimethyl-bis(2-triethoxysilylethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H44O8Si3/c1-9-19-28(20-10-2,21-11-3)17-15-25-27(7,8)26-16-18-29(22-12-4,23-13-5)24-14-6/h9-18H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUPIRDXTCBLEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCO[Si](C)(C)OCC[Si](OCC)(OCC)OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H44O8Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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